6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline
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Overview
Description
6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline is a fluorinated quinoxaline derivative. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Introduction of Fluorine: Fluorine atoms can be introduced into the quinoxaline core through electrophilic fluorination reactions.
Attachment of Octadecyloxyphenyl Groups: The octadecyloxyphenyl groups can be attached to the quinoxaline core via Suzuki-Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield, purity, and cost-effectiveness. Green chemistry principles and cost-effective methods are often employed to ensure sustainable and economical production .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenylquinoxaline: Lacks the fluorine and octadecyloxy groups, resulting in different chemical and physical properties.
6,7-Difluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline: Contains an additional fluorine atom, which can further alter its properties.
Uniqueness
6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline is unique due to the presence of both fluorine and octadecyloxyphenyl groups, which enhance its chemical stability, lipophilicity, and potential biological activity .
Properties
CAS No. |
847871-66-3 |
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Molecular Formula |
C56H85FN2O2 |
Molecular Weight |
837.3 g/mol |
IUPAC Name |
6-fluoro-2,3-bis(4-octadecoxyphenyl)quinoxaline |
InChI |
InChI=1S/C56H85FN2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-45-60-51-40-35-48(36-41-51)55-56(59-54-47-50(57)39-44-53(54)58-55)49-37-42-52(43-38-49)61-46-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-44,47H,3-34,45-46H2,1-2H3 |
InChI Key |
XQVVFIHKEOROBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)N=C2C4=CC=C(C=C4)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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